
2-(5-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ヒドロキシピリジン-2-イル)ピリミジン-5-カルボン酸は、ピリジン環とピリミジン環の両方を含む複素環式化合物です。 この化合物は、抗炎症作用や抗線維化作用など、潜在的な生物活性を持つため、医薬品化学において重要な注目を集めています .
2. 製法
合成経路と反応条件
2-(5-ヒドロキシピリジン-2-イル)ピリミジン-5-カルボン酸の合成は、通常、複数段階の反応を伴います。 一般的な方法の1つは、重要な中間体とベンジル1,2,3-トリアジン-5-カルボン酸エステルとのディールス・アルダー反応を含み、続いて室温での水素化によってカルボン酸中間体に変換されます . 別の方法には、6-アミノピリミジンとエトキシメチレンマロン酸エステルを縮合させ、続いて高温で環化させる方法があります .
工業的生産方法
この化合物の工業的生産方法は、文献ではあまり詳しく述べられていません。一般的なアプローチは、ラボでの合成方法をスケールアップし、収率を向上させるために反応条件を最適化し、再結晶やクロマトグラフィーなどの技術によって最終生成物の純度を確保することです。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
2-(5-ヒドロキシピリジン-2-イル)ピリミジン-5-カルボン酸は、次のような様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを生成するように酸化することができます。
還元: カルボン酸基は、アルコールに還元することができます。
置換: ピリジン環とピリミジン環上の水素原子は、様々な官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: ハロゲン化は、N-ブロモスクシンイミド(NBS)やN-クロロスクシンイミド(NCS)などの試薬を使用して行うことができます。
主な生成物
酸化: 2-(5-オキソピリジン-2-イル)ピリミジン-5-カルボン酸が生成されます。
還元: 2-(5-ヒドロキシピリジン-2-イル)ピリミジン-5-メタノールが生成されます。
置換: 2-(5-ブロモピリジン-2-イル)ピリミジン-5-カルボン酸などのハロゲン化誘導体が生成されます。
科学的研究の応用
2-(5-ヒドロキシピリジン-2-イル)ピリミジン-5-カルボン酸は、科学研究において幅広い応用範囲を持っています。
作用機序
2-(5-ヒドロキシピリジン-2-イル)ピリミジン-5-カルボン酸の作用機序は、特定の分子標的と経路との相互作用に関係しています。
6. 類似の化合物との比較
類似の化合物
2-(ピリジン-2-イル)ピリミジン-5-カルボン酸: 構造は似ていますが、ピリジン環にヒドロキシル基がありません.
5-ヒドロキシピリジン-2-カルボン酸: ピリジン環にヒドロキシル基がありますが、ピリミジン環がありません.
独自性
2-(5-ヒドロキシピリジン-2-イル)ピリミジン-5-カルボン酸は、ピリジン環とピリミジン環の両方が存在し、ピリジン環にヒドロキシル基があるため、ユニークな化合物です。
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks the hydroxyl group on the pyridine ring.
5-Hydroxypyridine-2-carboxylic acid: Contains a hydroxyl group on the pyridine ring but lacks the pyrimidine ring.
Uniqueness
2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, along with a hydroxyl group on the pyridine ring.
特性
分子式 |
C10H7N3O3 |
|---|---|
分子量 |
217.18 g/mol |
IUPAC名 |
2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-7-1-2-8(11-5-7)9-12-3-6(4-13-9)10(15)16/h1-5,14H,(H,15,16) |
InChIキー |
PDQAJJMIEIINJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1O)C2=NC=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)
![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
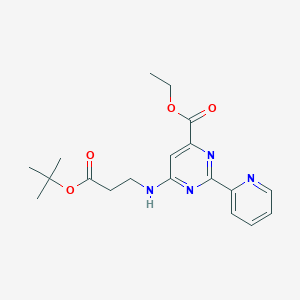

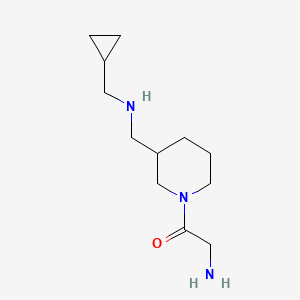
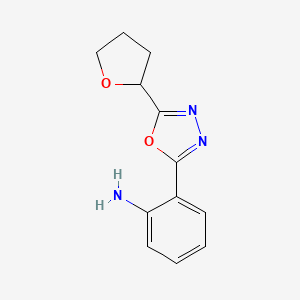
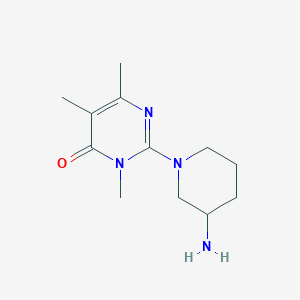
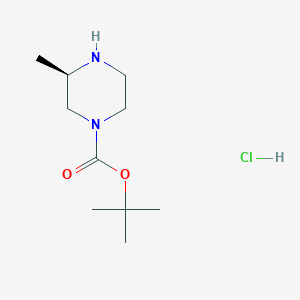
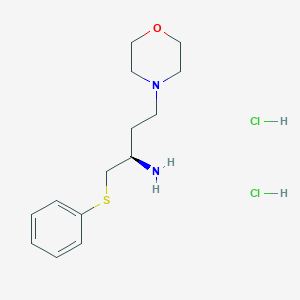
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)

